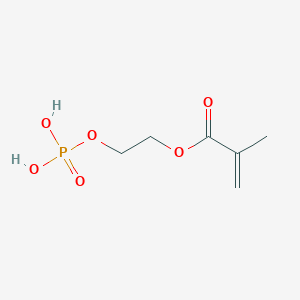

Ethylene glycol methacrylate phosphate

Description

The exact mass of the compound Monomethacryloylethyl phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phosphonooxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O6P/c1-5(2)6(7)11-3-4-12-13(8,9)10/h1,3-4H2,2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEILKFZTLVMHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35705-94-3, 51131-63-6, 52628-03-2 (Parent) | |

| Record name | Polyethylene glycol methacrylate phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35705-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51131-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70274211 | |

| Record name | 2-(Methacryloyloxy)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24599-21-1, 35705-94-3 | |

| Record name | 2-Methacryloyloxyethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methacryloyloxy)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phosphonooxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(hema-phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHACRYLOYLETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAA91B09KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methacryloyloxy)ethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(methacryloyloxy)ethyl phosphate (MOEP), a versatile monomer with significant applications in biomaterials, dental adhesives, and drug delivery systems. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Strategic Importance of 2-(Methacryloyloxy)ethyl Phosphate

2-(Methacryloyloxy)ethyl phosphate is a functional monomer distinguished by its polymerizable methacrylate group and a hydrophilic phosphate moiety. This unique combination of reactive and functional groups imparts desirable properties to polymers, including enhanced adhesion to mineralized tissues, improved biocompatibility, and the ability to interact with biological systems. These characteristics make MOEP a valuable building block in the development of advanced materials for medical and dental applications.

Synthesis of 2-(Methacryloyloxy)ethyl Phosphate: A Tale of Two Precursors

The synthesis of MOEP primarily involves the phosphorylation of 2-hydroxyethyl methacrylate (HEMA). Two common and effective phosphorylating agents for this transformation are phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃). The choice between these reagents often depends on the desired scale of the reaction, safety considerations, and the required purity of the final product.

The Phosphorus Pentoxide (P₂O₅) Route: A Direct Approach

The reaction of HEMA with P₂O₅ is a direct and frequently employed method for the synthesis of MOEP.[1] This reaction is attractive due to the readily available starting materials. However, it is crucial to understand that this method typically yields a mixture of mono-, di-, and tri-substituted phosphate esters.[1] Therefore, careful control of the reaction conditions and subsequent purification are paramount to isolate the desired mono-ester.

Causality Behind Experimental Choices:

-

Stoichiometry: The molar ratio of HEMA to P₂O₅ is a critical parameter that influences the product distribution. An excess of HEMA favors the formation of the mono-ester.

-

Temperature Control: The reaction is exothermic, and maintaining a controlled temperature, typically between 70-120°C, is essential to prevent unwanted side reactions and polymerization of the methacrylate group.[2]

-

Solvent: The reaction can be performed neat or in a non-reactive solvent to aid in temperature control and mixing.

Experimental Protocol: Synthesis of MOEP using P₂O₅

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-hydroxyethyl methacrylate (HEMA).

-

Reagent Addition: Phosphorus pentoxide (P₂O₅) is added portion-wise to the stirred HEMA, ensuring the temperature of the reaction mixture is maintained below 60°C during the addition.

-

Reaction: After the complete addition of P₂O₅, the mixture is heated to 80-90°C and stirred for several hours until the P₂O₅ has completely reacted.

-

Hydrolysis: The reaction mixture is then cooled, and water is carefully added to hydrolyze any remaining phosphoric anhydride intermediates.

-

Work-up: The product is then subjected to a purification process to isolate the mono-ester.

The Phosphoryl Chloride (POCl₃) Route: A Controlled Alternative

The use of phosphoryl chloride (POCl₃) offers a more controlled approach to the synthesis of MOEP. This method typically involves the reaction of HEMA with POCl₃ in the presence of a base to scavenge the hydrochloric acid (HCl) byproduct. This route can offer higher selectivity for the mono-ester if the reaction conditions are carefully optimized.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.

-

Solvent: An anhydrous, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent the hydrolysis of POCl₃ and the product.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity of POCl₃ and improve selectivity.

Experimental Protocol: Synthesis of MOEP using POCl₃

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous solvent and triethylamine.

-

Reagent Addition: A solution of 2-hydroxyethyl methacrylate (HEMA) in the anhydrous solvent is added to the flask. The mixture is cooled to 0°C in an ice bath.

-

Phosphorylation: Phosphoryl chloride (POCl₃) is added dropwise to the stirred solution while maintaining the temperature at 0°C.

-

Reaction: The reaction is allowed to proceed at 0°C for a few hours and then warmed to room temperature and stirred overnight.

-

Work-up: The triethylamine hydrochloride salt is removed by filtration. The filtrate is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is subsequently purified.

Purification: Isolating the Target Monomer

As the synthesis of MOEP often results in a mixture of phosphate esters, a robust purification strategy is essential to obtain the desired mono-ester with high purity.

Solvent Extraction

A common method to remove the less polar di- and tri-phosphate ester byproducts is through solvent extraction. Toluene is an effective solvent for this purpose, as the di-ester is more soluble in it than the more polar mono-ester.[1]

Experimental Protocol: Purification by Solvent Extraction

-

Dissolution: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent in which the mono-ester is soluble but the di-ester has limited solubility.

-

Extraction: The solution is then washed repeatedly with toluene. The toluene layers, containing the di-ester, are discarded.

-

Isolation: The purified mono-ester is recovered from the remaining solution, often after removal of the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC can be employed. This technique separates the components of the mixture based on their polarity.

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like phosphoric or formic acid to ensure the phosphate group is protonated, is effective for separation.[2]

-

Detection: UV detection at a wavelength where the methacrylate group absorbs (around 210 nm) is used to monitor the elution of the components.

Comprehensive Characterization of 2-(Methacryloyloxy)ethyl Phosphate

Thorough characterization is imperative to confirm the structure and purity of the synthesized MOEP. A combination of spectroscopic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of MOEP.

-

¹H NMR Spectroscopy: Provides information on the number and connectivity of protons in the molecule.

Proton Approximate Chemical Shift (ppm) Multiplicity =CH₂ 5.5 - 6.1 m -OCH₂- 4.0 - 4.3 m -CH₂-O-P 3.8 - 4.1 m -CH₃ ~1.9 s -

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their chemical environment.

Carbon Approximate Chemical Shift (ppm) C=O 165 - 175 C=CH₂ 135 - 140 =CH₂ 125 - 130 -OCH₂- 60 - 70 -CH₂-O-P 60 - 70 -CH₃ 15 - 20 -

³¹P NMR Spectroscopy: Is highly specific for the phosphorus nucleus and is invaluable for confirming the formation of the phosphate ester. A single peak in the region of 0 to -5 ppm is characteristic of a monoalkyl phosphate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the MOEP molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| P=O stretch | 1250 - 1300 |

| P-O-C stretch | 1000 - 1100 |

| C=O stretch (ester) | ~1720 |

| C=C stretch (alkene) | ~1635 |

| O-H stretch (P-OH) | Broad, 2500 - 3300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of MOEP and its fragmentation pattern, further confirming its structure. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 211.1. Fragmentation patterns of organophosphate esters often involve the loss of the alkyl or methacrylate groups.[3]

Concluding Remarks

The synthesis and characterization of 2-(methacryloyloxy)ethyl phosphate require a careful and systematic approach. By understanding the underlying chemistry of the chosen synthetic route and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this important monomer for a wide range of applications in materials science and drug development. This guide provides the foundational knowledge and practical insights to enable success in these endeavors.

References

-

SIELC Technologies. (2018, May 16). 2-(Methacryloyloxy)ethyl dihydrogen phosphate. Retrieved from [Link]

- Stancu, I. C., Filmon, F., Cincu, C., & Ghiurea, M. (2004). Synthesis of methacryloxyethyl phosphate copolymers and in vitro calcification capacity. e-Polymers, 4(1), 839-851.

- Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724.

Sources

A Technical Guide to the Physical Properties of Phosphate Functional Monomers for Biomedical Applications

Executive Summary

Phosphate functional monomers are a cornerstone in the development of advanced biomaterials, finding extensive application in dentistry, drug delivery, and tissue engineering. Their defining characteristic is the phosphate group, which imparts a unique combination of properties including exceptional adhesion to mineralized tissues, inherent biocompatibility, and tunable reactivity. This guide provides an in-depth exploration of the core physical and chemical properties of these monomers. We will delve into the mechanisms of adhesion, factors governing hydrolytic stability, and the influence of molecular structure on performance. Furthermore, this document outlines standardized characterization methodologies and presents field-proven insights into their application, offering researchers and drug development professionals a comprehensive resource for harnessing the full potential of phosphate-containing polymers.

Introduction to Phosphate Functional Monomers

Phosphate-containing polymers have garnered significant interest in the biomedical field due to their biocompatibility, biodegradability, and strong interactions with tissues like dentin, enamel, and bone.[1] These properties stem from the unique nature of the phosphate functional group integrated into a polymerizable monomer structure.

Core Molecular Architecture

A typical phosphate functional monomer consists of three key components, each dictating its overall physical properties and application suitability:

-

A Polymerizable Group: Most commonly a methacrylate or acrylate group, which allows the monomer to participate in free-radical polymerization to form a polymer backbone.[2]

-

A Spacer Group: An aliphatic or aromatic chain that separates the polymerizable group from the phosphate head. The length and flexibility of this spacer control the monomer's solubility, elasticity, and wetting properties.[2][3]

-

A Phosphate Functional Group: The active moiety, typically a dihydrogen phosphate (-OPO(OH)₂), which is responsible for etching, adhesion, and biomimetic interactions.[3][4]

The Significance of the Phosphate Group: Biomimicry and Reactivity

The phosphate group is ubiquitous in biological systems, forming the backbone of DNA and RNA and playing a central role in energy transfer via adenosine triphosphate (ATP).[5][6] Polymers functionalized with phosphate groups mimic these natural structures, contributing to their excellent biocompatibility.[7] For instance, 2-methacryloyloxyethyl phosphorylcholine (MPC) contains a biomimetic phospholipid group that resists protein adsorption and cell adhesion, making it ideal for creating non-fouling surfaces on medical devices.[1][8] The acidic nature of the phosphate's P-OH groups allows them to interact strongly with calcium ions in hydroxyapatite (HAP), the primary mineral component of bone and teeth, which is the foundation of their exceptional adhesive properties.[9][10]

Core Physical and Chemical Properties

The utility of a phosphate monomer is defined by a balance of several key physical and chemical characteristics. Understanding these properties is crucial for designing materials with predictable and reliable performance in a complex biological environment.

Adhesion and Interfacial Bonding

The hallmark of phosphate monomers is their ability to bond to mineralized tissues. This is governed by the "adhesion-decalcification" concept, where the acidic monomer simultaneously demineralizes (etches) and infiltrates the tissue surface.[3]

-

Mechanism of Action: The process begins with an ionic interaction between the acidic phosphate group and the calcium in HAP.[3] If the resulting calcium-monomer salt is stable and has low solubility, a strong and durable chemical bond is formed at the interface.[9] This chemical interaction complements the micromechanical entanglement of the polymer resin within the etched tissue, forming a robust "hybrid layer".[11]

-

Influence of Molecular Structure: The structure of the monomer has a profound impact on adhesive performance.

-

Spacer Length: Monomers with a longer aliphatic spacer, such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), exhibit superior adhesive properties.[3] This is attributed to the formation of more stable, water-insoluble calcium salts and the ability of the longer chain to form self-assembled nanolayers at the interface, enhancing bond durability.[9][12]

-

Acidic Group: The type and number of acidic groups influence both etching efficacy and chelating strength. Monomers with two acidic groups, such as polymerizable α-phosphonooxy phosphonic acids, have been shown to be significantly more reactive and provide higher bond strength than monomers with a single phosphate group.[13][14]

-

| Monomer | Common Abbreviation | Spacer Length (Carbon Atoms) | Key Structural Feature | Relative Bond Strength/Durability |

| 10-Methacryloyloxydecyl Dihydrogen Phosphate | 10-MDP | 10 | Long aliphatic chain, phosphate ester | High / Excellent[9][12] |

| Glycerol Phosphate Dimethacrylate | GPDM | 3 | Glycerol backbone, phosphate ester | Moderate / Prone to hydrolytic degradation[9] |

| 2-Methacryloyloxyethyl Phenyl Phosphate | Phenyl-P | 2 | Phenyl group, phosphate ester | Low / Hydrolytically unstable bond[12] |

| 4-Methacryloxyethyl Trimellitic Acid | 4-MET | 2 | Carboxylic acid groups | Lower than 10-MDP[12] |

| α-Phosphonooxy Phosphonic Acids | - | Variable | Geminal phosphonate and phosphate groups | Very High[13][15] |

Table 1: Comparison of common functional monomers and their adhesive characteristics.

Hydrolytic Stability

For applications involving long-term implantation or use in the oral cavity, hydrolytic stability is paramount. The degradation of the polymer matrix or the adhesive interface can lead to device failure.

-

Factors Affecting Stability: The stability of the phosphate ester bond is highly dependent on pH and temperature.[16] While generally stable, the bond can be susceptible to hydrolysis in acidic environments, which can be a concern in dental applications where bacteria produce acids.[9] The chemical structure of the monomer itself is a key determinant; for example, the calcium salt formed by 10-MDP is significantly more resistant to dissolution in water compared to salts formed by monomers like 4-MET or Phenyl-P, contributing to superior long-term bond durability.[9][12]

-

Designing for Stability: Research has focused on synthesizing monomers with inherently more stable chemical structures, such as replacing ester linkages with more resilient ether or amide bonds, or developing bisphosphonic acids with strong chelating properties.[3]

Solubility and Wettability

The balance between hydrophilic and hydrophobic components in a monomer's structure governs its solubility and how it interacts with aqueous biological environments and hydrophobic restorative materials.[17]

-

Role of the Spacer Group: The spacer group plays a critical role in controlling the monomer's solubility and wetting characteristics.[2]

-

Formulation Considerations: Adhesive systems often contain solvents like water, ethanol, or acetone to improve the ionization of the acidic monomers and their penetration into the demineralized collagen network of dentin.[17] A monomer must be soluble and stable within this formulation to be effective.

Polymerization Reactivity

The conversion of liquid monomers into a solid, crosslinked polymer network is essential for achieving the required mechanical properties. The reactivity of phosphate monomers can be assessed using techniques like differential scanning calorimetry (DSC).[13] Monomers containing multiple acidic groups or other reactive functionalities have been shown to exhibit higher rates of copolymerization.[13][14]

Characterization Methodologies

A multi-faceted approach is required to fully characterize a novel phosphate functional monomer, linking its chemical structure to its physical properties and, ultimately, its in-vivo performance.

Workflow for Monomer Characterization

The following diagram outlines a logical workflow for the synthesis and comprehensive evaluation of a new phosphate functional monomer.

Influence of monomer properties on drug delivery system design.

Bone Tissue Engineering

Synthetic polymers used in tissue engineering often lack the ability to support cell attachment and tissue formation. [18]Incorporating phosphate functional groups into hydrogel scaffolds can significantly improve their osteoconductive properties. [18][19]The negatively charged phosphate groups can bind calcium ions, creating a biomimetic surface that facilitates mineral nucleation and enhances the attachment, proliferation, and differentiation of bone-forming cells (osteoblasts). [20][19]Studies have shown that phosphate-functionalized hydrogels not only generate more bone in defects but also enhance the efficacy of growth factors like BMP-2. [18]

Conclusion and Future Perspectives

Phosphate functional monomers are a versatile and powerful class of molecules whose physical properties are intrinsically linked to their chemical structure. Their ability to form strong, durable bonds with mineralized tissues has revolutionized dental adhesion, while their biocompatibility and biomimetic nature have opened new frontiers in drug delivery and bone regeneration. Future research will likely focus on the synthesis of multi-functional monomers that combine adhesion with therapeutic or antimicrobial properties, as well as the development of advanced, stimuli-responsive polymers with precisely controlled degradation profiles for next-generation medical devices and regenerative therapies.

References

-

Evolution of Dental Resin Adhesives—A Comprehensive Review. (n.d.). National Center for Biotechnology Information. [Link]

-

Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. (n.d.). MDPI. [Link]

-

Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. (2011). ACS Publications. [Link]

-

Preliminary biocompatibility screening of several biodegradable phosphate fiber reinforced polymers. (n.d.). PubMed. [Link]

-

Phosphorus-containing polymers: a great opportunity for the biomedical field. (2011). American Chemical Society. [Link]

-

Controlled biointerfaces with biomimetic phosphorus-containing polymers. (n.d.). National Center for Biotechnology Information. [Link]

-

Top Performing Products - Phosphorus Monomers and Polymers. (n.d.). Specific Polymers. [Link]

-

Phosphorus containing monomers and polymers for enhanced properties. (n.d.). Specific Polymers. [Link]

-

CHAPTER 9: Biomedical Applications of Phosphorus-Containing Polymers. (2014). Royal Society of Chemistry. [Link]

-

Molecular insights into adhesive mechanisms of phosphate-based dental adhesives on zirconia surfaces: effects of zirconia crystal structure. (n.d.). RSC Publishing. [Link]

-

Phosphate Functional Groups Improve Oligo[(Polyethylene Glycol) Fumarate] Osteoconduction and BMP-2 Osteoinductive Efficacy. (n.d.). National Center for Biotechnology Information. [Link]

-

Monomers for adhesive polymers, 18. Synthesis, photopolymerization and adhesive properties of polymerizable α-phosphonooxy phosphonic acids. (n.d.). National Center for Biotechnology Information. [Link]

-

Phosphorus-Based Nanomaterials for Biomedical Applications: A Review. (n.d.). ACS Publications. [Link]

-

Phosphate functionalization and enzymatic calcium mineralization synergistically enhance oligo[poly(ethylene glycol) fumarate] hydrogel osteoconductivity for bone tissue engineering. (n.d.). National Center for Biotechnology Information. [Link]

-

CHAPTER 8: Phosphorus-Based Monomers Used for Dental Application. (2014). Royal Society of Chemistry. [Link]

-

Chemical structure of phosphate monomer groups in three bonding resins. (n.d.). ResearchGate. [Link]

-

Current perspectives on dental adhesion: (1) Dentin adhesion – not there yet. (n.d.). National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. (2023). Encyclopedia.pub. [Link]

-

Phosphorous-Containing Polymers for Regenerative Medicine. (2014). National Center for Biotechnology Information. [Link]

-

Synthesis and polymerization of phosphorus-containing acrylates. (n.d.). ResearchGate. [Link]

-

Classification review of dental adhesive systems: from the IV generation to the universal type. (n.d.). Unknown Source. [Link]

-

Monomers for adhesive polymers, 18. Synthesis, photopolymerization and adhesive properties of polymerizable α-phosphonooxy phosphonic acids. (2016). Taylor & Francis Online. [Link]

-

Hydrolytic (in)stability of phosphate isosteres. (n.d.). ResearchGate. [Link]

-

Monomers for adhesive polymers, 18. Synthesis, photopolymerization and adhesive properties of polymerizable α-phosphonooxy phosphonic acids. (n.d.). ResearchGate. [Link]

-

Phosphate Functional Group – Formula, Structure, and Properties. (n.d.). GeeksforGeeks. [Link]

-

Application of polymer gels containing side-chain phosphate groups to drug-delivery contact lenses. (n.d.). ResearchGate. [Link]

-

Immobilization of phosphate monomers on collagen induces biomimetic mineralization. (n.d.). ResearchGate. [Link]

-

Polyphosphates and other phosphorus-containing polymers for drug delivery applications. (n.d.). Unknown Source. [Link]

-

Poly(phosphate) for Bone Formation. (2015). Advanced Science News. [Link]

-

Dental Adhesion: Mechanism, Techniques and Durability. (n.d.). ResearchGate. [Link]

-

What are the chemical properties of the phosphate group?. (2017). Quora. [Link]

-

Functional Properties of Phosphate Group. (n.d.). Oreate AI Blog. [Link]

-

Polyphosphates and Other Phosphorus-Containing Polymers for Drug Delivery Applications. (n.d.). ResearchGate. [Link]

-

Novel surface-active monomers containing phosphate group: synthesis, properties and application. (2013). Unknown Source. [Link]

-

New developments in the synthesis and characterization of phosphate esters of linear (per)fluoropolyether monofunctional and difunctional macromonomers. (2005). ResearchGate. [Link]

-

Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (n.d.). National Center for Biotechnology Information. [Link]

-

Bond Durability of Phosphate Monomers with Different Molecular Structure/Purity. (n.d.). ResearchGate. [Link]

-

Adhesion to Dental Tooth Tissue. (2020). YouTube. [Link]

-

Overview of Phosphate Groups. (2022). Chemistry LibreTexts. [Link]

-

Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. [Link]

-

Phosphate Monoester Hydrolysis in Cyclohexane. (2009). ResearchGate. [Link]

-

Chemistry Vignettes: Phosphate functional groups. (2014). YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. elearningcampus.io [elearningcampus.io]

- 5. Functional Properties of Phosphate Group - Oreate AI Blog [oreateai.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Controlled biointerfaces with biomimetic phosphorus-containing polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current perspectives on dental adhesion: (1) Dentin adhesion – not there yet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Monomers for adhesive polymers, 18. Synthesis, photopolymerization and adhesive properties of polymerizable α-phosphonooxy phosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphate Functional Groups Improve Oligo[(Polyethylene Glycol) Fumarate] Osteoconduction and BMP-2 Osteoinductive Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphorous-Containing Polymers for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphate functionalization and enzymatic calcium mineralization synergistically enhance oligo[poly(ethylene glycol) fumarate] hydrogel osteoconductivity for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biocompatibility of Phosphate-Containing Methacrylates

Introduction

Phosphate-containing methacrylates represent a class of functional monomers that have become indispensable in the development of advanced biomedical materials. Their unique chemical structure, which combines a polymerizable methacrylate group with a reactive phosphate moiety, imparts a suite of advantageous properties, including exceptional adhesion to mineralized tissues, the ability to promote biomineralization, and tunable hydrophilicity.[1][2] These characteristics have led to their widespread use in demanding applications such as dental adhesives, bone cements, and scaffolds for tissue engineering.[1][2][3]

However, the introduction of any material into the human body necessitates a rigorous evaluation of its biocompatibility—defined as the ability of a material to perform with an appropriate host response in a specific application.[4][5] For researchers, scientists, and drug development professionals, a deep understanding of the biological interactions of these materials is not merely a regulatory hurdle but a fundamental aspect of designing safe and effective medical devices. An inappropriate host response can lead to inflammation, cytotoxicity, thrombosis, or rejection, ultimately causing device failure and patient harm.

This guide provides a comprehensive technical overview of the biocompatibility of phosphate-containing methacrylates. Moving beyond a simple checklist of tests, it delves into the causality behind experimental choices, grounding the discussion in the internationally recognized ISO 10993 framework for biological evaluation.[6][7] We will explore the core mechanisms of biocompatibility, present detailed protocols for key in vitro assays, and examine how material design and surface modification can be leveraged to enhance biological performance.

Chapter 1: The Chemistry-Biocompatibility Nexus

The biological response to a phosphate-containing methacrylate is intrinsically linked to its chemical structure and physicochemical properties. Understanding this relationship is the first step in designing biocompatible materials.

Core Chemical Structures

The versatility of this class of monomers stems from the combination of a methacrylate backbone with a phosphate functional group. Key examples include 2-methacryloyloxyethyl phosphate (MOEP) and ethylene glycol methacrylate phosphate (EGMP).[8][9] The phosphate group is the primary driver of their unique bio-interactive properties.

Caption: Chemical structures of common phosphate-containing methacrylates.

Key Properties Governing Biological Interaction

The phosphate group dictates several key properties that are central to the material's biocompatibility profile:

-

Adhesion to Mineralized Tissues: The acidic phosphate groups can chelate with calcium ions present in hydroxyapatite, the primary mineral component of bone and teeth. This ionic interaction forms a strong, durable bond at the material-tissue interface, a principle that is fundamental to their use in dental adhesives and orthopedic cements.[1][10]

-

Promotion of Biomineralization: By creating a high concentration of phosphate ions at the material surface, these polymers can attract calcium ions from surrounding physiological fluids. This initiates a nucleation process, leading to the deposition of a new hydroxyapatite layer, which is critical for the integration of bone implants and scaffolds.[10][11][12]

-

Hydrophilicity and Protein Adsorption: The polar phosphate groups increase the surface hydrophilicity of the polymer. This influences the initial biological event following implantation: the adsorption of proteins. While a hydrophilic surface can reduce non-specific protein fouling, the specific composition of the adsorbed protein layer will ultimately mediate subsequent cellular responses, such as attachment and inflammation.

-

Monomer Leaching: Incomplete polymerization can result in the leaching of residual monomers into the surrounding tissue.[13] These small, mobile molecules are often the primary source of cytotoxicity for resin-based materials. The degree of conversion during polymerization is therefore a critical parameter for ensuring biocompatibility.[14]

Chapter 2: A Risk-Based Framework for Evaluation: ISO 10993

The biological evaluation of any medical device or material must be conducted systematically. The International Organization for Standardization (ISO) 10993 series provides the globally accepted framework for this process, emphasizing a risk management approach.[4][5][6][15]

The first step, as outlined in ISO 10993-1, is to categorize the device based on the nature and duration of its contact with the body.[6] For example, a dental adhesive has surface contact with dentin and has long-term duration, while a component in a blood oxygenator has indirect blood contact and a limited duration. This categorization determines which biological endpoints must be evaluated.

Relevant ISO 10993 Standards

For phosphate-containing methacrylates, a typical evaluation would involve several parts of the standard:

| Standard | Title | Relevance |

| ISO 10993-1 | Evaluation and testing within a risk management process | Provides the overall framework and guides the selection of tests.[15] |

| ISO 10993-3 | Tests for genotoxicity, carcinogenicity, and reproductive toxicity | Assesses the potential for leachable components to cause genetic damage.[15] |

| ISO 10993-4 | Selection of tests for interactions with blood | Crucial for any device in direct or indirect contact with the bloodstream (hemocompatibility).[16] |

| ISO 10993-5 | Tests for in vitro cytotoxicity | A fundamental screening test to assess if the material is toxic to cells.[6] |

| ISO 10993-10 | Tests for skin sensitization | Evaluates the potential to cause an allergic reaction.[16] |

| ISO 10993-11 | Tests for systemic toxicity | Examines effects that may occur at distant sites in the body.[16] |

| ISO 10993-18 | Chemical characterization of materials | Identifies and quantifies the chemical constituents and any leachable substances.[7] |

Biocompatibility Assessment Workflow

Caption: General workflow for biocompatibility assessment under ISO 10993-1.

Chapter 3: Core Biocompatibility Endpoints & Testing Protocols

While a full risk assessment dictates the required testing, several endpoints are fundamental to the evaluation of most phosphate-containing methacrylates. These are typically assessed first using in vitro (bench-top) methods, which are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Cytotoxicity (ISO 10993-5)

Causality: Cytotoxicity, or the potential for a material to kill cells, is a primary indicator of biocompatibility. For methacrylate-based polymers, toxicity is most often caused by unreacted monomers that leach from the material and induce oxidative stress or disrupt cell membrane integrity.[14][17]

Experimental Protocol: MTT Assay via Extract Method

This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity suggests cytotoxicity.

-

Material Extraction:

-

Prepare material samples with a specific surface area-to-volume ratio (e.g., 3 cm²/mL) as per ISO 10993-12.

-

Incubate the samples in cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C to create a material extract.

-

Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

-

-

Cell Culture:

-

Seed a suitable cell line (e.g., L929 mouse fibroblasts or human gingival fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Exposure:

-

Remove the old medium and replace it with the prepared extract dilutions.

-

Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).

-

Incubate for another 24 hours.

-

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at ~570 nm.

-

Calculate cell viability as a percentage relative to the negative control. A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.

-

Data Presentation: Sample Cytotoxicity Results

| Extract Concentration | Mean Absorbance (570 nm) | Cell Viability (%) | Cytotoxicity Rating |

| Negative Control | 0.950 | 100% | Non-cytotoxic |

| 12.5% | 0.912 | 96% | Non-cytotoxic |

| 25% | 0.836 | 88% | Non-cytotoxic |

| 50% | 0.701 | 74% | Non-cytotoxic |

| 100% | 0.523 | 55% | Moderately cytotoxic |

| Positive Control | 0.114 | 12% | Severely cytotoxic |

Hemocompatibility (ISO 10993-4)

Causality: For any material that contacts blood, assessing hemocompatibility is critical. Adverse interactions can lead to hemolysis (rupture of red blood cells), activation of platelets, and the formation of dangerous blood clots (thrombosis).[16][18][19][20][21]

Experimental Protocol: In Vitro Hemolysis (ASTM F756)

This test quantifies the amount of hemoglobin released from red blood cells upon contact with a material, which indicates cell damage.[22]

-

Blood Preparation:

-

Collect fresh human or rabbit blood using an appropriate anticoagulant (e.g., citrate).

-

Dilute the blood with a physiological saline solution (PBS).

-

-

Material Exposure (Direct Contact Method):

-

Place test material samples into test tubes.

-

Add the diluted blood to the tubes.

-

Include a negative control (tube with PBS only) and a positive control (tube with water, which causes 100% hemolysis).

-

-

Incubation:

-

Incubate all tubes at 37°C for 3 hours with gentle agitation.

-

-

Analysis:

-

Centrifuge the tubes to pellet the intact red blood cells.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at ~540 nm using a spectrophotometer. The absorbance is proportional to the concentration of free hemoglobin.

-

-

Calculation:

-

Calculate the percent hemolysis for the test material using the following formula: % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] x 100

-

Materials are typically categorized based on their hemolytic index (e.g., >5% is considered hemolytic).

-

Inflammatory Response

Causality: The foreign body response (FBR) is a cascade of events initiated by the immune system to wall off an implanted material. Macrophages are key cells in this process.[23][24] They can adopt different phenotypes: M1 (pro-inflammatory), which drives a persistent inflammatory state, or M2 (pro-reparative), which promotes healing and tissue integration.[25] An ideal biomaterial should promote a shift towards an M2 phenotype.

Caption: Material-induced macrophage activation and polarization pathway.

Protocol Outline: In Vitro Macrophage Activation

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Exposure: Expose the cells to the test material (either as a direct contact substrate or as an extract) for 24-48 hours.

-

Cytokine Analysis: Collect the cell culture supernatant and quantify the concentration of key cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Pro-inflammatory markers: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6).

-

Anti-inflammatory markers: Interleukin-10 (IL-10).

-

-

Interpretation: A high ratio of M1 to M2 cytokines suggests a pro-inflammatory material, while a low ratio indicates better biocompatibility.

Genotoxicity (ISO 10993-3)

Causality: Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell.[15] While methacrylates are generally not found to be mutagenic in bacterial tests (Ames test), some can cause chromosomal damage (clastogenicity) in mammalian cell tests at high, often cytotoxic, concentrations.[26][27] However, extensive in vivo data suggest that methacrylate esters do not pose a genotoxic or carcinogenic risk under normal exposure conditions, likely due to rapid metabolism.[28][29]

Chapter 4: Engineering Biocompatibility

Biocompatibility is not an intrinsic property but can be engineered through deliberate material design and processing.

Rational Monomer and Polymer Design

The choice of co-monomers polymerized with the phosphate methacrylate can profoundly influence the final material's properties. For instance, incorporating zwitterionic monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC) can create a "biomimetic" surface. The phosphorylcholine headgroup mimics that found in the outer leaflet of cell membranes, allowing it to bind water tightly and create a hydration layer that sterically hinders protein adsorption, leading to excellent blood compatibility and resistance to biofouling.[2][10]

Surface Modification Strategies

Often, the ideal bulk properties of a material (e.g., mechanical strength) do not align with the ideal surface properties for biological interaction. Surface modification allows for the creation of a biocompatible interface without compromising the material's core function.[18][30][31][32][33]

Caption: Overview of strategies for modifying biomaterial surfaces.

-

Plasma Treatment: Exposing the material to an ionized gas (plasma) can be used to clean organic contaminants and introduce reactive chemical groups (e.g., hydroxyl, carboxyl) onto the surface, making it more hydrophilic and ready for further functionalization.[31]

-

Grafting: This involves covalently attaching other molecules or polymer chains to the material's surface. A common strategy is "grafting-from" or "grafting-to" of polyethylene glycol (PEG), a hydrophilic and biocompatible polymer that effectively prevents protein adsorption.[30][33]

-

Coating: Applying a thin layer of a different material can mask the underlying substrate. For orthopedic implants, coating a phosphate methacrylate with a layer of hydroxyapatite can further enhance osteointegration.[32]

Chapter 5: Applications and Biocompatibility Considerations

The unique properties of phosphate-containing methacrylates have established their role in several key biomedical fields.

Dental Adhesives and Composites

-

Function: Here, the primary role of the phosphate monomer is to act as an adhesion promoter, chemically bonding the composite resin restoration to the calcium in the dentin and enamel.[1]

-

Biocompatibility Challenge: The main concern is the potential for leached, unpolymerized monomers to diffuse through the dentinal tubules and cause inflammation or cytotoxicity in the dental pulp.[13][34][35] The thickness of the remaining dentin acts as a crucial protective barrier.[36][37][38] Therefore, in vitro tests that incorporate a dentin barrier are more clinically relevant than simple cell culture assays for these applications.[36][37][38]

Bone Cements and Tissue Engineering Scaffolds

-

Function: In orthopedics, these materials are used to fix implants or as scaffolds to guide bone regeneration. Their ability to support mineralization and integrate with host bone is paramount.[1][3][11]

-

Biocompatibility Advantage: The phosphate groups are "biomimetic," mimicking the phosphate-rich environment of natural bone. This not only provides a strong interface but also actively encourages the attachment, proliferation, and differentiation of bone-forming cells (osteoblasts).[11][39]

Drug Delivery Systems

-

Function: The polymer matrix can be loaded with therapeutic agents, and the phosphate groups can be used to modulate the release kinetics. For example, self-curing acrylic cements containing phosphate glass can be loaded with antibiotics for localized delivery to prevent post-surgical infections.[40][41] The degradation rate of the phosphate components can be tailored to control the drug release profile over time.[40][42][43]

-

Biocompatibility Challenge: The material, the drug, and any degradation byproducts must all be non-toxic and not elicit a significant inflammatory response. The entire system must be evaluated for biocompatibility.

Conclusion

The biocompatibility of phosphate-containing methacrylates is a multifaceted subject, governed by a delicate interplay between their chemistry, the manufacturing process, and the specific biological environment in which they are placed. Their success in medicine is a testament to their unique ability to interact favorably with mineralized tissues and promote biological processes like biomineralization.

For the scientist and developer, ensuring biocompatibility requires a holistic, risk-based approach as championed by the ISO 10993 standards. It demands a thorough understanding of the material's chemical constituents, a carefully selected battery of in vitro and in vivo tests to probe key biological endpoints, and an appreciation for how rational design and surface engineering can be used to optimize the host response. As the field of biomaterials continues to advance, the development of next-generation phosphate-containing polymers with even greater biomimicry and tailored biological signaling capabilities will undoubtedly play a crucial role in improving patient outcomes.

References

-

Zeiger, E., et al. (1999). Genotoxicity of Acrylic Acid, Methyl Acrylate, Ethyl Acrylate, Methyl Methacrylate, and Ethyl Methacrylate in L5178Y Mouse Lymphoma Cells. Environmental and Molecular Mutagenesis, 33(2), 163-172. [Link]

-

Yao, C., et al. (2018). Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials. Frontiers in Physiology, 9, 302. [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Genotoxicity. Explore Safety Insights. [Link]

-

Wikipedia. (2023, December 19). ISO 10993. In Wikipedia. [Link]

-

de Oliveira, A. C. A. X., et al. (2011). Assessment of methyl methacrylate genotoxicity by the micronucleus test. Brazilian Dental Journal, 22(5), 392-395. [Link]

-

MED Institute. (2024, April 2). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]

-

Moore, M. M., et al. (1988). Genotoxicity of acrylic acid, methyl acrylate, ethyl acrylate, methyl methacrylate, and ethyl methacrylate in L5178Y mouse lymphoma cells. Environmental and molecular mutagenesis, 11(1), 49-63. [Link]

-

Rimsys. (2023, January 6). ISO 10993: Standards for the biologic evaluation of medical devices. [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Carcinogenicity. Explore Safety Data. [Link]

-

NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. [Link]

-

Operon Strategist. (2023, December 1). A Guide to Ace ISO 10993: Medical Device Biocompatibility. [Link]

-

Wikipedia. (2023, October 21). Biomaterial surface modifications. In Wikipedia. [Link]

-

Emergo. (n.d.). ISO 10993-1 and Biocompatibility. [Link]

-

Singh, S., et al. (2021). Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review. RSC Advances, 11(42), 26019-26037. [Link]

-

Montarnal, D., et al. (2014). Polymerization of Phosphorus-Containing (Meth)acrylate Monomers. In Phosphorus-Based Polymers (pp. 1-28). Royal Society of Chemistry. [Link]

-

Iwasaki, Y., & Ishihara, K. (2012). Controlled biointerfaces with biomimetic phosphorus-containing polymers. Science and Technology of Advanced Materials, 13(3), 033002. [Link]

-

Braune, S., et al. (2013). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. The International journal of artificial organs, 36(11), 765–775. [Link]

-

Zhuang, Z., et al. (2020). Control of Matrix Stiffness Using Methacrylate-Gelatin Hydrogels for a Macrophage-Mediated Inflammatory Response. ACS Biomaterials Science & Engineering, 6(5), 3091-3102. [Link]

-

MDDI Staff. (1998, June 1). A Practical Guide to ISO 10993-4: Hemocompatibility. MD+DI. [Link]

-

Li, N., et al. (2018). In vitro dentin barrier cytotoxicity testing of some dental restorative materials. Journal of Dentistry, 73, 50-55. [Link]

-

Li, N., et al. (2018). In vitro dentin barrier cytotoxicity testing of some dental restorative materials. Journal of dentistry, 73, 50-55. [Link]

-

Liu, J., et al. (2023). A Comprehensive Review of Surface Modification Techniques for Enhancing the Biocompatibility of 3D-Printed Titanium Implants. Coatings, 13(6), 1083. [Link]

-

Zhuang, Z., et al. (2020). Control of Matrix Stiffness Using Methacrylate–Gelatin Hydrogels for a Macrophage-Mediated Inflammatory Response. ACS Biomaterials Science & Engineering, 6(5), 3091-3102. [Link]

-

Eurofins. (n.d.). Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. [Link]

-

Simon, R. L. M., et al. (2021). In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip. Dental Materials, 37(3), 345-357. [Link]

-

IVAMI. (n.d.). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). [Link]

-

Li, B., et al. (2023). Surface modifications of biomaterials in different applied fields. Journal of Orthopaedic Translation, 41, 1-13. [Link]

-

Gil-Albarova, J., et al. (2009). Acrylic-phosphate glasses composites as self-curing controlled delivery systems of antibiotics. Journal of Biomedical Materials Research Part A, 91(2), 365-373. [Link]

-

Sideridou, I. D., et al. (2004). Long-term cytotoxicity of resin-based dental restorative materials. Journal of oral rehabilitation, 31(1), 65-72. [Link]

-

Tavano, L., et al. (2020). In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing. RSC advances, 10(50), 29995-30005. [Link]

-

Alifui-Segbaya, F., et al. (2017). Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study. Journal of Functional Biomaterials, 8(2), 16. [Link]

-

Wojdyla, M., et al. (2014). Phosphorous-Containing Polymers for Regenerative Medicine. Current topics in medicinal chemistry, 14(3), 395–408. [Link]

-

Moharamzadeh, K., et al. (2007). Biocompatibility of composite resins. Journal of dentistry, 35(1), 1-11. [Link]

-

Zhuang, Z., et al. (2020). Control of Matrix Stiffness Using Methacrylate–Gelatin Hydrogels for a Macrophage-Mediated Inflammatory Response. ACS Biomaterials Science & Engineering, 6(5), 3091-3102. [Link]

-

Urcitan, M., et al. (2023). Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review. Materials, 16(13), 4736. [Link]

-

De Giglio, E., et al. (2013). Phosphate based 2-hydroxyethyl methacrylate hydrogels for biomedical applications. Materials Science and Engineering: C, 33(3), 1338-1347. [Link]

-

Lee, S. H., et al. (2017). Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods. Polymers, 9(3), 103. [Link]

-

Tavano, L., et al. (2020). In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing. RSC advances, 10(50), 29995–30005. [Link]

-

Gil-Albarova, J., et al. (2009). Acrylic-phosphate glasses composites as self-curing controlled delivery systems of antibiotics. Journal of Biomedical Materials Research Part A, 91A(2), 365-373. [Link]

-

Li, A., & Theato, P. (2019). Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. Polymers, 11(1), 168. [Link]

-

Le Geros, R. Z. (2008). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Biomacromolecules, 9(5), 1282-1293. [Link]

-

Stancu, I. C., et al. (2012). Synthesis of methacryloxyethyl phosphate copolymers and in vitro calcification capacity. Polymer International, 61(4), 586-595. [Link]

-

Comrie, J., & Kourtis, L. (2014). Biomedical Applications of Phosphorus-Containing Polymers. In Phosphorus-Based Polymers (pp. 217-247). Royal Society of Chemistry. [Link]

-

Moharamzadeh, K., et al. (2008). Biocompatibility of Resin-based Dental Materials. Materials, 1(1), 1-14. [Link]

-

Moharamzadeh, K., et al. (2008). Biocompatibility of Resin-based Dental Materials. Materials, 1(1), 1-14. [Link]

-

Penczek, S., et al. (2005). Poly(alkylene phosphates): From Synthetic Models of Biomacromolecules and Biomembranes toward Polymer−Inorganic Hybrids (Mimicking Biomineralization). Macromolecules, 38(11), 4559-4572. [Link]

-

Szczubiałka, K., et al. (2019). Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading. Polymers, 11(7), 1199. [Link]

-

Ali, M., & Byrne, M. E. (2018). Application of polymer gels containing side‐chain phosphate groups to drug‐delivery contact lenses. Journal of Applied Polymer Science, 135(24), 45672. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]

- 5. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]

- 6. ISO 10993 - Wikipedia [en.wikipedia.org]

- 7. emergobyul.com [emergobyul.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Controlled biointerfaces with biomimetic phosphorus-containing polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorous-Containing Polymers for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. medinstitute.com [medinstitute.com]

- 16. namsa.com [namsa.com]

- 17. mdpi.com [mdpi.com]

- 18. Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mddionline.com [mddionline.com]

- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 22. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]

- 23. Control of Matrix Stiffness Using Methacrylate-Gelatin Hydrogels for a Macrophage-Mediated Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Genotoxicity of acrylic acid, methyl acrylate, ethyl acrylate, methyl methacrylate, and ethyl methacrylate in L5178Y mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Genotoxicity | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 29. Carcinogenicity | Explore Safety Data — Methacrylate Producers Association, Inc. [mpausa.org]

- 30. Frontiers | Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials [frontiersin.org]

- 31. Biomaterial surface modifications - Wikipedia [en.wikipedia.org]

- 32. A Comprehensive Review of Surface Modification Techniques for Enhancing the Biocompatibility of 3D-Printed Titanium Implants | MDPI [mdpi.com]

- 33. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 37. In vitro dentin barrier cytotoxicity testing of some dental restorative materials | Pocket Dentistry [pocketdentistry.com]

- 38. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. Acrylic-phosphate glasses composites as self-curing controlled delivery systems of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethylene Glycol Methacrylate Phosphate (EGMP)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethylene Glycol Methacrylate Phosphate (EGMP), CAS Number 24599-21-1. It is designed to equip researchers, chemists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this versatile monomer in their work. We will delve into its core chemical principles, synthesis and polymerization protocols, and explore its multifaceted applications, particularly in the biomedical field.

Introduction: The Bifunctional Advantage of EGMP

This compound (EGMP) is a unique functional monomer distinguished by its bifunctional structure. It incorporates both a polymerizable methacrylate group and a hydrophilic, reactive phosphate group.[1] This dual-nature is the cornerstone of its utility, allowing it to act as a bridge between organic polymer networks and inorganic surfaces, or to impart specific bioactive properties to a material.

The methacrylate moiety provides a reactive double bond that readily participates in free-radical polymerization, enabling its incorporation into a wide array of polymer structures.[1][2] The phosphate group, on the other hand, offers a range of functionalities including enhanced adhesion to various substrates like metals, glass, and ceramics, improved corrosion resistance, flame retardancy, and, crucially for biomedical applications, a high affinity for calcium ions, which can promote biomineralization.[1][3][4]

This guide will systematically unpack the properties, synthesis, and applications of EGMP, providing both the theoretical underpinnings and practical methodologies to leverage its unique characteristics.

Physicochemical and Safety Data

A clear understanding of a monomer's fundamental properties and safety profile is paramount before its inclusion in any experimental workflow.

Physicochemical Properties

The key physicochemical properties of EGMP are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24599-21-1 | [5][6] |

| Molecular Formula | C₆H₁₁O₆P | [6][7] |

| Molecular Weight | 210.12 g/mol | [6][7] |

| Appearance | Colorless to brown viscous liquid | [1][3] |

| Density | 1.31 g/mL at 25 °C | [6][7] |

| Boiling Point | 375.8 °C at 760 mmHg | [6] |

| Refractive Index | n20/D 1.469 | [6] |

| Flash Point | 31 °C | [6][7] |

| pKa | 1.78 ± 0.10 (Predicted) | [N/A] |

| Synonyms | 2-(Phosphonooxy)ethyl methacrylate, 2-methacryloyloxyethyl phosphate | [5][6] |

Safety and Handling

EGMP requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following primary hazards:

-

Corrosive: May be corrosive to metals.[5]

-

Skin and Eye Damage: Causes severe skin burns and eye damage.[5][6]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8]

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep containers tightly closed.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, peroxides, and strong acids.[10]

-

First Aid: In case of skin contact, immediately flush with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move to fresh air.[10]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use for comprehensive safety information.

Synthesis of EGMP Monomer

While commercially available, understanding the synthesis of EGMP provides valuable insight into its chemistry and potential impurities. A common laboratory-scale synthesis involves a two-step process: the formation of a hydroxyl-functional methacrylate followed by phosphorylation. A representative synthetic pathway is outlined below, based on analogous esterification and phosphorylation reactions.[11][12]

Diagram: Synthesis Pathway of EGMP

Caption: Two-step synthesis of EGMP from 2-hydroxyethyl methacrylate.

Experimental Protocol: Synthesis of EGMP

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxyethyl methacrylate and anhydrous pyridine in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Phosphorylation: Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

-

Hydrolysis: Carefully and slowly add deionized water to the reaction mixture while cooling in an ice bath to hydrolyze the remaining P-Cl bonds.

-

Purification:

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Further purification may be achieved using column chromatography.

-

Causality: The use of pyridine, a non-nucleophilic base, is crucial to neutralize the HCl generated during the phosphorylation reaction, driving the reaction to completion. The final hydrolysis step is essential to convert the dichlorophosphate intermediate into the desired dihydrogen phosphate product.

Polymerization of EGMP

The methacrylate group in EGMP allows it to be readily polymerized using standard free-radical polymerization techniques.[2][13] UV-initiated photopolymerization is a particularly common and efficient method, especially for biomedical applications like the fabrication of hydrogels, as it allows for rapid, in-situ curing under mild conditions.[9][14]

Diagram: UV-Initiated Free-Radical Polymerization

Caption: Workflow for UV-initiated polymerization of EGMP.

Experimental Protocol: UV-Initiated Copolymerization of EGMP and PEGDA

This protocol describes the formation of a hydrogel, a common application for EGMP, by copolymerizing it with poly(ethylene glycol) diacrylate (PEGDA).[15]

Materials:

-

This compound (EGMP)

-

Poly(ethylene glycol) diacrylate (PEGDA, specify MW, e.g., 700 g/mol )

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 2959)

-

Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

-

Prepare Precursor Solution:

-

Dissolve PEGDA in PBS to the desired weight percentage (e.g., 20 wt%).

-

Add the desired concentration of EGMP to the PEGDA solution (e.g., 50 mM).[15]

-

Add the photoinitiator to a final concentration of 0.05-0.1 wt%.

-

-

Mixing: Vortex the solution until all components are fully dissolved.

-

Molding: Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer thickness).

-

Curing: Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) or until polymerization is complete. The intensity of the UV source and the distance from the sample will affect the curing time.[16]

-

Post-Curing: Gently remove the resulting hydrogel from the mold and wash it thoroughly with PBS to remove any unreacted monomer or photoinitiator.

Trustworthiness: The protocol's success relies on the photoinitiator's ability to generate free radicals upon UV exposure, which then attack the C=C double bonds of the methacrylate groups on both EGMP and PEGDA, initiating the chain-growth polymerization process to form a crosslinked hydrogel network.[16]

Characterization Techniques

Proper characterization of both the EGMP monomer and its resulting polymers is essential for quality control and to understand the structure-property relationships of the final material.

Monomer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides confirmation of the chemical structure. Expected signals include peaks for the vinyl protons, the methyl group on the methacrylate, and the ethylene glycol protons.

-

³¹P NMR: This is a key technique to confirm the presence and chemical environment of the phosphate group. A single peak is expected, and its chemical shift provides information about the phosphate ester.[17]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. Key vibrational bands for EGMP include:

Polymer Characterization

-

FTIR Spectroscopy: Comparing the FTIR spectrum of the polymer to the monomer is a quick way to confirm polymerization. A significant decrease in the intensity of the C=C stretching band at ~1634 cm⁻¹ indicates the consumption of the double bonds during polymerization.[18]

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight (Mn, Mw) and dispersity (Đ) of the synthesized polymers.[4][19] A suitable solvent system (e.g., THF) and calibration standards (e.g., polystyrene) are required.[4]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties of the polymer, such as the glass transition temperature (Tg), which is critical for understanding the material's mechanical properties at different temperatures.

Core Applications and Mechanisms of Action

The unique properties of EGMP have led to its use in a variety of high-performance applications, from industrial coatings to advanced biomedical materials.

Adhesion Promoter in Coatings and Adhesives

The phosphate group of EGMP is an excellent adhesion promoter for a variety of substrates, particularly metals.[1][19]

Mechanism of Adhesion:

The adhesion mechanism is twofold:

-

Chemical Bonding: The phosphate group can form strong ionic or hydrogen bonds with the metal oxide layer present on the surface of most metals.[20] This creates a robust chemical link between the polymer and the substrate.

-